Sodium 4-ethynylbenzoate
Overview
Description
Sodium 4-ethynylbenzoate: is an organic compound with the molecular formula C9H5NaO2. It is a sodium salt derivative of 4-ethynylbenzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-ethynylbenzoate can be synthesized through the neutralization of 4-ethynylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-ethynylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with halogens or hydrogen.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with substituted ethynyl groups.
Addition Reactions: Dihalogenated or hydrogenated derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Sodium 4-ethynylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, addition, and oxidation reactions, leading to the formation of different products that exert biological or chemical effects.
Comparison with Similar Compounds
4-Ethynylbenzoic Acid: The parent compound from which sodium 4-ethynylbenzoate is derived.
Methyl 4-ethynylbenzoate: A methyl ester derivative with similar reactivity.
3-Ethynylbenzoic Acid: An isomer with the ethynyl group in a different position on the benzene ring.
Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its parent acid or ester derivatives. This makes it particularly useful in specific chemical reactions and applications where the sodium ion plays a crucial role.
Properties
IUPAC Name |
sodium;4-ethynylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLAFDQGACQAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635813 | |
Record name | Sodium 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144693-65-2 | |
Record name | Sodium 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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